N-(3-bromopropyl)-4-iodobenzamide
Description
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Properties
IUPAC Name |
N-(3-bromopropyl)-4-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrINO/c11-6-1-7-13-10(14)8-2-4-9(12)5-3-8/h2-5H,1,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKUYIHBZTVIQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromopropyl)-4-iodobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromopropyl group and an iodobenzamide moiety. The structural attributes of the compound contribute to its interaction with biological targets, making it a candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The bromine and iodine atoms in the structure can influence binding affinity and specificity through halogen bonding and hydrophobic interactions. These interactions are critical for modulating enzyme activity and receptor signaling pathways.
Biological Activity Overview
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Anticancer Activity :
- This compound has been studied for its potential as a BRD4 inhibitor, which plays a significant role in regulating gene transcription related to cancer cell proliferation. In vitro studies have shown that compounds similar to this compound can inhibit the expression of oncogenes such as c-Myc and CDK6, leading to reduced cell viability in cancer cell lines like MV4-11 .
- The compound has demonstrated significant anti-proliferative effects, with IC50 values indicating effective inhibition at low concentrations (around 0.78 μM) against specific cancer cells .
- Cell Cycle Arrest and Apoptosis :
- Structure-Activity Relationship (SAR) :
Table 1: Summary of Biological Activities
| Activity | Effect | IC50 (μM) | Cell Line |
|---|---|---|---|
| Anti-proliferative | Inhibits cell growth | 0.78 | MV4-11 |
| Induction of apoptosis | Triggers programmed cell death | - | MV4-11 |
| Cell cycle arrest | Arrests at G0/G1 phase | - | MV4-11 |
Notable Research Findings
- BRD4 Inhibition : The compound's ability to bind to BRD4 has been highlighted as a promising avenue for cancer therapy, especially in acute myeloid leukemia (AML). By displacing BRD4 from chromatin, this compound can inhibit transcription of key oncogenes .
- Potential for Further Development : The unique structural features of this compound suggest that it could serve as a lead compound for developing new therapeutic agents targeting BRD4 and related pathways in various cancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
